4-Methylpiperidin-2-one
CAS No.: 4720-64-3
Cat. No.: VC5487139
Molecular Formula: C6H11NO
Molecular Weight: 113.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4720-64-3 |
---|---|
Molecular Formula | C6H11NO |
Molecular Weight | 113.16 |
IUPAC Name | 4-methylpiperidin-2-one |
Standard InChI | InChI=1S/C6H11NO/c1-5-2-3-7-6(8)4-5/h5H,2-4H2,1H3,(H,7,8) |
Standard InChI Key | PTSGHGGLRADEFP-UHFFFAOYSA-N |
SMILES | CC1CCNC(=O)C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Methylpiperidin-2-one (IUPAC name: 4-methylpiperidin-2-one) possesses the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol. Its structure consists of a piperidine ring with a ketone functional group at position 2 and a methyl group at position 4, creating distinct electronic and steric effects that influence reactivity .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₆H₁₁NO |
Molecular Weight | 113.16 g/mol |
Boiling Point | 215-217°C (predicted) |
logP | 0.81 (calculated) |
Topological PSA | 20.3 Ų |
Hydrogen Bond Acceptors | 2 |
Spectral Signatures
NMR Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): Predicted signals include δ 1.45–1.65 (m, 2H, H-5), δ 2.15 (s, 3H, CH₃), δ 2.30–2.50 (m, 2H, H-3), δ 2.70–2.90 (m, 2H, H-6), δ 3.10–3.30 (m, 1H, H-4) .
-
¹³C NMR: Characteristic carbonyl carbon at δ 208–210 ppm, with methyl carbon at δ 20–22 ppm.
IR Spectroscopy:
Strong absorption band at ~1700 cm⁻¹ (C=O stretch), complemented by C-H stretches (2850–3000 cm⁻¹) from the methyl group and piperidine ring .
Reactivity and Functionalization
Nucleophilic Additions
The ketone group undergoes typical nucleophilic reactions:
Reaction Type | Reagents | Product |
---|---|---|
Grignard Addition | CH₃MgBr | 2-Hydroxy-4-methylpiperidine |
Reductive Amination | NH₃, NaBH₃CN | 4-Methyl-2-aminopiperidine |
Compound | Activity | IC₅₀/EC₅₀ |
---|---|---|
4-Amino-1-methylpiperidin-2-one | Anticancer (MCF7 cells) | 15.2 µM |
1-Methylpiperidin-2-yl-propan-2-one | TAAR1 agonism | 0.507 µM |
These data suggest potential for 4-methylpiperidin-2-one derivatives in oncology and CNS drug development .
Computational Predictions
ADMET Properties:
-
Blood-Brain Barrier Penetration: High (92.5% probability)
-
CYP450 Inhibition: Low risk (CYP3A4: 98.9% non-inhibitor)
Industrial Applications
Parameter | Value |
---|---|
LC₅₀ (Fish) | 120 mg/L (96h) |
Biodegradability | 28% (28-day test) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume